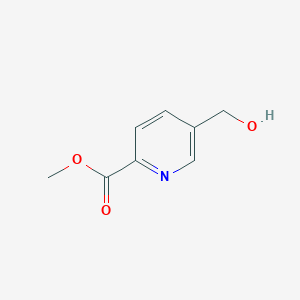

methyl 5-(hydroxymethyl)picolinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(hydroxymethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)7-3-2-6(5-10)4-9-7/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEJHIXDOVLEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597015 | |

| Record name | Methyl 5-(hydroxymethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39977-42-9 | |

| Record name | Methyl 5-(hydroxymethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Hydroxymethyl Picolinate

Precursor Chemistry and Retrosynthetic Analysis of Methyl 5-(Hydroxymethyl)picolinate

A logical retrosynthetic analysis of this compound involves disconnecting the ester and the hydroxymethyl groups. This suggests two primary precursor types: a picolinic acid derivative for esterification or a pyridine (B92270) with a pre-installed methyl ester for subsequent hydroxymethylation. A common and direct precursor is 5-(hydroxymethyl)picolinic acid, which can be esterified to the target molecule. Alternatively, a diester precursor like dimethyl pyridine-2,5-dicarboxylate (B1236617) can be selectively reduced to form the hydroxymethyl group. nih.govsigmaaldrich.com

The synthesis can also be envisioned from simpler, substituted pyridines. For instance, a 2-halo-5-methylpyridine could undergo a series of transformations including oxidation of the methyl group to a carboxylic acid, followed by esterification and then introduction of the hydroxymethyl group, or vice-versa. The choice of precursors is often dictated by commercial availability, cost, and the efficiency of the subsequent synthetic steps.

Direct Synthesis of this compound

The direct synthesis of this compound can be efficiently accomplished through two key transformations: esterification of the carboxylic acid and chemoselective reduction of a related diester.

Esterification Protocols in Picolinate (B1231196) Formation

The formation of the methyl ester from 5-(hydroxymethyl)picolinic acid is a standard esterification reaction. Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or thionyl chloride, is a common method. nih.govmasterorganicchemistry.com The reaction is typically heated to reflux to drive the equilibrium towards the product. nih.gov The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic for nucleophilic attack by methanol. masterorganicchemistry.com

To circumvent issues with harsh acidic conditions, alternative methods using activating agents can be employed. For instance, the use of N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification under milder conditions. nih.govresearchgate.net

Chemoselective Reduction Strategies for Hydroxymethyl Group Introduction

A powerful strategy for introducing the hydroxymethyl group is the chemoselective reduction of a diester precursor, namely dimethyl pyridine-2,5-dicarboxylate. nih.gov The challenge lies in selectively reducing one ester group to an alcohol while leaving the other intact. This can be achieved by using a carefully chosen reducing agent and controlling the reaction conditions.

A common approach involves the use of sodium borohydride (B1222165) (NaBH₄) in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and methanol, often in the presence of an additive like calcium chloride. nih.gov The less reactive sodium borohydride, when compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄), allows for greater selectivity. The reaction is typically carried out at low temperatures to further control the reactivity. nih.gov

| Precursor | Reagents and Conditions | Product | Yield (%) |

| 2,5-Pyridine dicarboxylic acid | SOCl₂, Methanol, reflux, 3h | Dimethyl pyridine-2,5-dicarboxylate | 72 |

| Dimethyl pyridine-2,5-dicarboxylate | NaBH₄, CaCl₂, THF/Methanol, 0°C | This compound | Not specified |

Multi-Step Synthesis from Substituted Pyridine Precursors

The synthesis of this compound can also be accomplished through multi-step sequences starting from more fundamental pyridine derivatives. One such approach begins with 2-amino-5-methylpyridine. orgsyn.org This starting material can be converted to 2-hydroxy-5-methylpyridine (B17766) via a diazotization reaction followed by hydrolysis. orgsyn.org The hydroxyl group can then be transformed into a better leaving group, such as a triflate, to facilitate subsequent cross-coupling reactions or other modifications. orgsyn.org

Another strategy involves the Skraup synthesis, which can be used to construct the pyridine ring itself from precursors like m-toluidine (B57737) and glycerol. brieflands.com This method, however, often leads to a mixture of isomers that require separation. brieflands.com Once a suitably substituted pyridine is obtained, functional group interconversions, such as the oxidation of a methyl group to a carboxylic acid and subsequent esterification, can be carried out.

Optimization and Process Intensification in this compound Synthesis

Optimizing the synthesis of this compound involves a systematic study of reaction parameters to maximize yield and purity while minimizing reaction time and waste. For the esterification of 2,5-pyridine dicarboxylic acid, various reagents and conditions can be compared. For instance, using thionyl chloride in methanol at reflux for 3 hours has been shown to be an effective method. nih.gov

Process intensification techniques can also be applied. For example, microwave-assisted synthesis has been shown to accelerate the Kröhnke pyridine synthesis, a method for preparing substituted pyridines, significantly reducing reaction times. nih.gov The use of flow chemistry could also offer advantages in terms of precise control over reaction parameters, improved safety, and easier scalability.

Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. This includes the use of renewable starting materials, less hazardous reagents, and more environmentally benign solvents.

One avenue for a more sustainable synthesis is the use of biomass-derived precursors. For example, 5-(hydroxymethyl)furfural (HMF), a platform chemical derived from lignocellulosic biomass, can be a starting point for the synthesis of furan-based analogues and potentially pyridine derivatives through ring transformation reactions. researchgate.netrsc.org The development of catalytic methods that replace stoichiometric reagents is another key aspect of green synthesis. For instance, using catalytic amounts of a reusable solid acid for esterification instead of stoichiometric amounts of a strong mineral acid would be a greener alternative. chemicalbook.com Furthermore, exploring one-pot reactions, where multiple synthetic steps are carried out in a single reactor without isolating intermediates, can significantly reduce solvent usage and waste generation. rsc.org

Chemical Transformations and Reaction Pathways of Methyl 5 Hydroxymethyl Picolinate

Reactivity of the Methyl Ester Functionality in Methyl 5-(Hydroxymethyl)picolinate

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and amidation.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-(hydroxymethyl)picolinic acid. This transformation is typically achieved under basic conditions, a process known as saponification. Common reagents for this include aqueous solutions of alkali metal hydroxides like sodium hydroxide (B78521) or lithium hydroxide. google.comchemspider.com The reaction proceeds by the attack of a hydroxide ion on the ester carbonyl, followed by the elimination of methanol (B129727). Acidification of the reaction mixture then protonates the resulting carboxylate salt to yield the carboxylic acid. Alternatively, acid-catalyzed hydrolysis can be employed, though it is often slower. google.com The presence of a metal ion can also catalyze the hydrolysis of picolinate (B1231196) esters. acs.org

Amidation: The methyl ester can react with primary or secondary amines to form the corresponding amides. This reaction often requires heating and may be catalyzed by the amine itself or by the addition of a Lewis acid. The process involves the nucleophilic attack of the amine on the ester carbonyl, leading to a tetrahedral intermediate that subsequently collapses to form the amide and release methanol. This direct amidation provides a straightforward route to a variety of picolinamide (B142947) derivatives.

Derivatization Reactions at the Hydroxyl Group of this compound

The primary hydroxyl group is a key site for derivatization, allowing for the introduction of various functional groups through esterification, acylation, etherification, and oxidation reactions.

The hydroxyl group of this compound can be readily acylated to form esters. This is a common strategy to introduce new functionalities or to protect the hydroxyl group during subsequent transformations.

Esterification with Carboxylic Acids: In a notable example, this compound was reacted with cinnamic acid to synthesize methyl 5-((cinnamoyloxy)methyl)picolinate. nih.gov This reaction was carried out in dichloromethane (B109758) using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.gov The reaction proceeds by activation of the carboxylic acid by EDC, followed by nucleophilic attack from the hydroxyl group of the picolinate.

| Reactant | Reagents | Solvent | Yield |

|---|---|---|---|

| Cinnamic acid | EDC, DMAP | Dichloromethane | 71% |

Acylation with Acyl Halides or Anhydrides: The hydroxyl group can also be acylated using more reactive acylating agents like acyl chlorides or anhydrides. These reactions are typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl). This method provides a rapid and high-yielding route to various ester derivatives.

The formation of ethers from the hydroxyl group represents another important class of derivatization. The Williamson ether synthesis is a common method employed for this purpose. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether. The choice of base and solvent is crucial to ensure efficient conversion and minimize side reactions.

Oxidation: The primary alcohol functionality can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically yield the corresponding aldehyde, methyl 5-formylpicolinate. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will oxidize the primary alcohol all the way to the carboxylic acid, resulting in pyridine-2,5-dicarboxylic acid monomethyl ester.

Reduction: While the hydroxyl group itself is not typically reduced, the methyl ester can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4). This reaction would convert the ester to a primary alcohol, yielding pyridine-2,5-dimethanol. It is important to note that LiAlH4 would also reduce any aldehyde or ketone functionalities present in the molecule. A selective reduction of the ester in the presence of the alcohol would require protection of the hydroxyl group first.

Electrophilic and Nucleophilic Aromatic Substitutions on the Picolinate Core

The pyridine ring of this compound has distinct reactivity towards electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. wikipedia.orgmasterorganicchemistry.com This inherent electron deficiency deactivates the ring towards electrophilic attack compared to benzene. wikipedia.org The substituents already on the ring, the methoxycarbonyl group (an electron-withdrawing group) and the hydroxymethyl group (a weakly deactivating group), further influence the reactivity and regioselectivity of such reactions. libretexts.orgyoutube.com Electrophilic substitution, if it occurs, is generally directed to the 3- and 5-positions relative to the nitrogen. Given the existing substitution pattern, any further electrophilic substitution would be challenging and likely require harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group (like a halide) is present on the ring. masterorganicchemistry.comnih.govnih.gov While this compound itself does not have a suitable leaving group, its halogenated derivatives can readily undergo SNAr. youtube.com For example, a chloro or bromo substituent at the 2-, 4-, or 6-position of the pyridine ring can be displaced by various nucleophiles such as amines, alkoxides, or thiolates. youtube.commdpi.com The reaction is facilitated by the electron-withdrawing nature of the ring nitrogen and the ester group. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgyoutube.com To utilize this compound in these reactions, it must first be converted into a suitable derivative, typically by introducing a halide (Br, I) or a triflate group onto the pyridine ring. This halogenated or triflated picolinate can then act as an electrophilic coupling partner in various palladium-catalyzed reactions. nih.govcapes.gov.br

Suzuki Coupling: A bromo- or iodo-substituted derivative of this compound can be coupled with a boronic acid or boronic ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3 or K3PO4). This reaction would result in the formation of a new carbon-carbon bond at the position of the halogen, allowing for the introduction of aryl, heteroaryl, or vinyl groups.

Heck Coupling: In a Heck reaction, the halogenated picolinate derivative can be coupled with an alkene in the presence of a palladium catalyst and a base. This would lead to the formation of a substituted alkene, with the picolinate moiety attached to one of the sp2 carbons of the former double bond.

Sonogashira Coupling: This reaction involves the coupling of the halogenated picolinate with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This provides a direct route to alkynyl-substituted picolinates.

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of carbon-nitrogen bonds. A halogenated derivative of this compound can be reacted with a primary or secondary amine in the presence of a palladium catalyst and a strong base to form the corresponding amino-substituted picolinate.

These cross-coupling methodologies significantly expand the synthetic utility of this compound, enabling its incorporation into more complex molecular architectures. youtube.com

Stereoselective and Regioselective Functionalization of this compound

The strategic functionalization of this compound, with control over stereoselectivity and regioselectivity, is crucial for its development into more complex and specialized molecules, such as chiral ligands for asymmetric catalysis or targeted bioactive compounds. Research in this specific area is emerging, with initial studies demonstrating the potential for selective transformations at both the hydroxymethyl group and the pyridine ring.

The hydroxymethyl group at the 5-position offers a primary site for introducing chirality through enantioselective reactions. One documented pathway involves the esterification of the hydroxyl group. For instance, this compound can be reacted with cinnamic acid in the presence of 4-dimethylaminopyridine (DMAP) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) to yield methyl 5-((cinnamoyloxy)methyl)picolinate. nih.gov This transformation, while not inherently stereoselective in this specific reported instance, provides a clear precedent for the modification of the hydroxymethyl moiety. The use of chiral acylating agents or chiral catalysts in similar esterification or etherification reactions would be a logical next step to achieve enantioselectivity at this position.

Design and Synthesis of Methyl 5 Hydroxymethyl Picolinate Analogs and Derivatives

Structure-Activity Relationship Driven Derivatization of Methyl 5-(Hydroxymethyl)picolinate

Carboxylic Acid Ester Modifications (e.g., Ethyl 5-(Hydroxymethyl)picolinate)

Modification of the methyl ester group in this compound to other alkyl esters, such as ethyl 5-(hydroxymethyl)picolinate, can influence the compound's solubility, lipophilicity, and metabolic stability. The synthesis of such analogs typically involves standard esterification or transesterification procedures.

For instance, the synthesis of ethyl picolinate (B1231196) can be achieved by refluxing picolinic acid with anhydrous ethanol (B145695) in the presence of a strong acid catalyst like concentrated sulfuric acid. chemicalbook.com A similar approach could be envisioned for the synthesis of ethyl 5-(hydroxymethyl)picolinate, starting from 5-(hydroxymethyl)picolinic acid. The reaction mixture is typically worked up by neutralization with a base, followed by extraction and purification. chemicalbook.com While detailed synthetic procedures for ethyl 5-(hydroxymethyl)picolinate are not extensively documented in publicly available literature, its commercial availability suggests that viable synthetic routes have been developed. bldpharm.comrndmate.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 5-(hydroxymethyl)picolinate | 50501-35-4 | C9H11NO3 | 181.19 |

Hydroxyl Group Modifications (e.g., Methyl 5-((cinnamoyloxy)methyl)picolinate, Amino-substituted Derivatives)

The hydroxyl group of this compound is a prime site for modification, allowing for the introduction of a wide variety of functionalities through esterification, etherification, or substitution reactions.

A notable example is the synthesis of methyl 5-((cinnamoyloxy)methyl)picolinate. This derivative is synthesized by reacting this compound with cinnamic acid in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N′-ethyl carbodiimide (B86325) hydrochloride (EDC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov The reaction is typically carried out in an inert solvent like dichloromethane (B109758). nih.gov This particular modification fuses a cinnamic acid scaffold, known for its own biological properties, with the picolinate core. nih.gov

The synthesis of the precursor, this compound, can be achieved from dimethyl pyridine-2,5-dicarboxylate (B1236617). nih.gov The starting diester is selectively reduced, for example using sodium borohydride (B1222165) in the presence of calcium chloride, to yield the desired hydroxymethyl derivative. nih.gov

| Compound Name | Starting Material | Reagents | Key Features |

| Methyl 5-((cinnamoyloxy)methyl)picolinate | This compound, Cinnamic acid | EDC, DMAP | Esterification of the hydroxyl group with cinnamic acid. |

| Amino-substituted Derivatives (Hypothetical) | This compound | 1. Mesyl chloride, triethylamine (B128534) 2. Sodium azide (B81097) 3. Triphenylphosphine, water | Conversion of hydroxyl to amino group via an intermediate azide. |

Halogenated and Alkoxy Variants (e.g., Methyl 6-chloro-5-(hydroxymethyl)picolinate, Methyl 5-(hydroxymethyl)-4-methoxypicolinate)

Introducing halogen atoms or alkoxy groups onto the pyridine (B92270) ring of this compound can significantly alter the electronic properties and metabolic stability of the molecule. These substituted analogs serve as valuable intermediates in the synthesis of more complex derivatives.

Methyl 6-chloro-5-(hydroxymethyl)picolinate is a commercially available halogenated variant that can be used as a building block in medicinal and agrochemical research. The presence of the chlorine atom provides a handle for further functionalization through various cross-coupling reactions.

Similarly, alkoxy variants such as methyl 5-(hydroxymethyl)-4-methoxypicolinate are also accessible. The methoxy (B1213986) group can influence the molecule's conformation and binding interactions. While detailed synthetic preparations for these specific compounds are not extensively described in the literature, their availability from commercial vendors indicates that synthetic routes have been established. bldpharm.com

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |

| Methyl 6-chloro-5-(hydroxymethyl)picolinate | 1205671-72-2 | C8H8ClNO3 | Chlorine atom at the 6-position of the pyridine ring. |

| Methyl 5-(hydroxymethyl)-4-methoxypicolinate | 1263058-74-7 | C9H11NO4 | Methoxy group at the 4-position of the pyridine ring. |

Positional Isomers and Related Pyridine Carboxylates (e.g., Methyl 6-(Hydroxymethyl)picolinate, Methyl 5-Hydroxypicolinate)

The biological activity and physicochemical properties of substituted pyridines are often highly dependent on the substitution pattern. Therefore, the synthesis and study of positional isomers of this compound, such as methyl 6-(hydroxymethyl)picolinate and methyl 5-hydroxypicolinate, are of significant interest.

Methyl 6-(hydroxymethyl)picolinate, an isomer where the hydroxymethyl group is adjacent to the nitrogen atom, can be synthesized from commercially available starting materials. For example, it has been used as a starting material for the synthesis of dipicolinic acid isosteres. nih.gov

Methyl 5-hydroxypicolinate, another related isomer, features a hydroxyl group directly attached to the pyridine ring. This phenolic hydroxyl group has different chemical properties compared to the hydroxymethyl group, influencing its acidity and potential for derivatization.

| Compound Name | Key Difference from this compound |

| Methyl 6-(hydroxymethyl)picolinate | Position of the hydroxymethyl group is at the 6-position. |

| Methyl 5-hydroxypicolinate | A hydroxyl group is directly attached to the 5-position instead of a hydroxymethyl group. |

Bioisosteric Replacement Strategies in this compound Derivatives

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to modulate a compound's activity, selectivity, and pharmacokinetic profile. ufrj.br While specific examples of bioisosteric replacement for the functional groups of this compound are not extensively detailed, strategies applied to related structures like dipicolinic acid (DPA) offer valuable insights.

In studies on DPA isosteres, one of the carboxylic acid groups has been replaced with other acidic functional groups such as phosphonic acids, tetrazoles, and sulfonamides to investigate their effects on metallo-β-lactamase inhibition. nih.gov These replacements can alter the pKa and metal-chelating properties of the molecule. A similar approach could be applied to the carboxylic acid ester of this compound, where the entire ester group or the carbonyl moiety is replaced by a bioisostere to fine-tune its biological interactions.

Integration of this compound Scaffolds into Complex Molecular Architectures (e.g., Iridoid Derivatives)

The this compound scaffold can serve as a valuable building block for the synthesis of more complex and biologically active molecules. Its functional groups provide convenient points of attachment for constructing larger, multi-cyclic systems.

Spectroscopic and Crystallographic Characterization of Methyl 5 Hydroxymethyl Picolinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete assignment of the proton and carbon signals of methyl 5-(hydroxymethyl)picolinate can be achieved, providing unequivocal evidence of its constitution.

Comprehensive ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) allow for the precise assignment of each proton.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Data not available | Data not available | Data not available | Pyridine-H |

| Data not available | Data not available | Data not available | Pyridine-H |

| Data not available | Data not available | Data not available | Pyridine-H |

| Data not available | Data not available | Data not available | -CH₂OH |

| Data not available | Data not available | Data not available | -OCH₃ |

| Data not available | Data not available | Data not available | -CH₂OH |

¹³C NMR Chemical Shift Assignments and Structural Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment.

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available | C=O (ester) |

| Data not available | Pyridine-C |

| Data not available | Pyridine-C |

| Data not available | Pyridine-C |

| Data not available | Pyridine-C |

| Data not available | Pyridine-C |

| Data not available | -CH₂OH |

| Data not available | -OCH₃ |

Specific experimental ¹³C NMR data for this compound could not be located in the reviewed scientific literature.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. However, no specific 2D NMR studies for this compound were found in the available literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that offer valuable information about the functional groups present in the compound.

Characteristic IR and Raman Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | ~3200-3600 |

| C-H stretch (aromatic) | ~3000-3100 |

| C-H stretch (aliphatic) | ~2850-3000 |

| C=O stretch (ester) | ~1700-1730 |

| C=C/C=N stretch (pyridine ring) | ~1400-1600 |

| C-O stretch (ester and alcohol) | ~1000-1300 |

While these are the expected regions for the characteristic vibrations of this compound, specific experimental IR and Raman spectra were not found in the surveyed literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition.

HRMS Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | Data not available | Data not available |

| [M+Na]⁺ | Data not available | Data not available |

Despite extensive searches, specific high-resolution mass spectrometry data for this compound was not available in the public domain.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Crystallographic Data

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths | Data not available |

| Bond Angles | Data not available |

A crystallographic study of this compound has not been reported in the scientific literature searched, and therefore, no experimental data on its crystal structure is available.

Molecular Conformation and Intermolecular Interactions in the Solid State

Detailed crystallographic studies would be required to definitively determine the molecular conformation of this compound. Such an analysis would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. The planarity of the pyridine (B92270) ring is a key feature, with the hydroxymethyl and methyl ester substituents adopting specific orientations relative to the ring to minimize steric hindrance and optimize electronic interactions.

Crystal Packing and Supramolecular Assembly

The specific arrangement of molecules in the crystal lattice, known as crystal packing, is a direct consequence of the intermolecular forces. For this compound, it is anticipated that the hydrogen bonding network would lead to the formation of well-defined supramolecular assemblies. These could manifest as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for the purification and purity assessment of synthetic compounds like this compound. A variety of techniques can be employed, with the choice depending on the scale of the separation and the nature of the impurities.

For the isolation and purification of this compound on a laboratory scale, column chromatography using silica gel as the stationary phase is a common and effective method. The separation is based on the differential adsorption of the compound and its impurities to the silica gel. A solvent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is used as the mobile phase. The polarity of the solvent mixture is optimized to achieve the best separation. The progress of the separation is monitored by thin-layer chromatography (TLC).

High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound with high resolution and sensitivity. Both normal-phase and reverse-phase HPLC can be utilized. In reverse-phase HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile or methanol (B129727). A UV detector is typically employed for detection, as the pyridine ring of the molecule absorbs UV light. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately quantified.

Gas chromatography (GC) could also be a suitable technique for purity assessment, provided the compound is thermally stable and sufficiently volatile. The compound would be vaporized and passed through a capillary column with a specific stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

The selection of the appropriate chromatographic method and conditions is critical for obtaining this compound of high purity, which is essential for its use in subsequent applications.

Computational Chemistry and Theoretical Modeling of Methyl 5 Hydroxymethyl Picolinate

Quantum Chemical Calculations: Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to determine the ground-state properties of compounds like methyl 5-(hydroxymethyl)picolinate.

The first step in computational analysis is to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. For pyridine (B92270) derivatives, DFT methods such as B3LYP, often paired with basis sets like 6-31G+(d,p) or 6-311++G(d,p), are commonly employed to calculate geometric parameters nih.govnih.govnih.gov.

A study on a related derivative, methyl 5-((cinnamoyloxy)methyl)picolinate, utilized the B3LYP/6-31++(d,p) basis set to optimize its geometry. The theoretical bond lengths and angles showed a strong correlation with experimental data obtained from single-crystal X-ray diffraction, validating the accuracy of the computational approach nih.gov. For example, the calculated C=O bond lengths were found to be very close to the experimental values nih.gov. This demonstrates the power of DFT to accurately predict molecular structures.

Once the geometry is optimized, a vibrational analysis is performed. This calculation not only confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra researchgate.net. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds nih.gov.

Table 1: Illustrative Theoretical vs. Experimental Bond Parameters for a Related Picolinate (B1231196) Derivative (Data derived from a study on methyl 5-((cinnamoyloxy)methyl)picolinate as an example of DFT accuracy) nih.gov

| Bond | Theoretical Bond Length (Å) [DFT/B3LYP] | Experimental Bond Length (Å) [SC-XRD] |

|---|---|---|

| C9=O2 (ester carbonyl) | 1.2148 | 1.1964 |

| C16=O4 (cinnamate carbonyl) | 1.2133 | 1.2010 |

The electronic properties of a molecule are described by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs) nih.gov.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons mdpi.com. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability nih.gov. A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO nih.govmdpi.com.

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the pyridine ring and the oxygen atoms of the hydroxyl and ester groups. Conversely, the LUMO would likely be distributed over the electron-deficient parts of the pyridine ring. From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity.

Table 2: Key Chemical Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability mdpi.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron mdpi.com |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added mdpi.com |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution mdpi.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity nih.gov |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons mdpi.com |

| Global Electrophilicity Index (ω) | μ2 / (2η) where μ ≈ -(I+A)/2 | Measures the propensity to accept electrons mdpi.com |

Spectroscopic Property Prediction and Validation (e.g., NMR, UV-Vis from TD-DFT)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating electronic excitation energies, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range mdpi.comresearchgate.net.

The TD-DFT calculation provides information on the absorption wavelengths (λmax), excitation energies, and oscillator strengths (a measure of the transition probability) mdpi.com. For a molecule like this compound, these calculations can identify the electronic transitions responsible for its UV-Vis absorption, typically π→π* and n→π* transitions associated with the aromatic ring and heteroatoms. Studies on similar molecules have shown that TD-DFT, when combined with a suitable functional and basis set, can accurately predict experimental absorption maxima mdpi.comnih.gov.

Similarly, NMR chemical shifts (δ) and coupling constants (J) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) within the DFT framework. The calculated shifts for ¹H and ¹³C atoms are then compared to experimental spectra to confirm the molecular structure and assign specific resonances researchgate.net.

Table 3: Example of TD-DFT Output for a UV-Vis Spectrum Prediction (Illustrative data based on calculations for 5-Hydroxymethyluracil in DMSO) mdpi.com

| Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| 252.24 | 4.91 | 0.215 | HOMO -> LUMO |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically focus on static, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time at a given temperature springernature.com. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and the effects of the surrounding environment, such as a solvent mdpi.com.

For a flexible molecule like this compound, which has rotatable bonds in its side chains, MD simulations can identify the most stable conformers and the energy barriers between them researchgate.net. Furthermore, by explicitly including solvent molecules (e.g., water), MD can model solvation effects, such as the formation of hydrogen bonds between the solvent and the molecule's hydroxyl and ester groups. These simulations are crucial for understanding the molecule's behavior in a biological or solution-phase environment mdpi.com. Key metrics analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule mdpi.com.

Reactivity and Mechanism Studies via Computational Transition State Analysis

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions by identifying and characterizing transition states mit.edu. A transition state is a high-energy, transient molecular configuration that exists at the peak of the reaction energy profile, representing the point of no return between reactants and products mit.edunih.gov.

Because transition states are extremely short-lived, they are nearly impossible to observe experimentally mit.edu. Computational methods can locate these structures on the potential energy surface and calculate their energies and geometries. This information allows for the determination of the activation energy barrier of a reaction, which is critical for understanding its kinetics. For this compound, transition state analysis could be used to investigate reactions involving its functional groups, such as ester hydrolysis, oxidation of the alcohol, or electrophilic substitution on the pyridine ring mdpi.com.

In Silico Screening and Ligand-Protein Interaction Modeling (e.g., Molecular Docking)

In silico techniques, particularly molecular docking, are widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein or enzyme nih.govnih.gov.

The process involves placing the ligand into the active site of a protein in various orientations and conformations and then using a scoring function to estimate the binding affinity jbcpm.com. The results are typically reported as a binding energy (or docking score) in kcal/mol, where a more negative value indicates a stronger, more favorable interaction nih.gov. Docking studies can also reveal the specific intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-stacking nih.gov. This information is crucial for understanding the molecule's potential biological activity and for guiding the design of more potent analogs mdpi.com.

Table 4: Typical Output from a Molecular Docking Study

| Parameter | Description | Example Value |

|---|---|---|

| Binding Energy | Estimated free energy of binding (kcal/mol) | -7.5 to -10.5 |

| Inhibition Constant (Ki) | Predicted inhibition constant (e.g., μM or nM) | Calculated from binding energy |

| Interacting Residues | Amino acids in the protein's active site that interact with the ligand | Tyr123, Ser245, Phe301 |

| Interaction Types | Types of non-covalent bonds formed (e.g., H-bonds, hydrophobic) | Hydrogen bond with Ser245 |

Development of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While specific QSAR/QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of these modeling techniques can be readily applied to this molecule. The development of such models for related pyridine and picolinate derivatives provides a strong framework for predicting the behavior of this compound.

The fundamental aim of developing a QSAR or QSPR model for this compound would be to establish a mathematical relationship between its molecular descriptors and a specific biological activity (e.g., enzyme inhibition, receptor binding) or a physical property (e.g., solubility, boiling point). This process typically involves the calculation of a wide range of molecular descriptors that encode different aspects of the molecule's structure.

Molecular Descriptors for QSAR/QSPR Modeling

A variety of molecular descriptors can be calculated for this compound to develop robust QSAR/QSPR models. These descriptors fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as molecular size, shape, and branching.

Geometrical Descriptors: These descriptors are calculated from the 3D structure of the molecule and include information about its surface area and volume.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and orbital energies.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. chemscene.com

For instance, in a study on dipicolinic acid derivatives, descriptors such as the number of double bonds, the number of hydrogen bond donors, and the topological polar surface area (TPSA) were found to be important for antioxidant activity. nih.govscispace.com Similarly, QSAR models for substituted pyridines have utilized electronic, steric, and lipophilic factors to understand their activity as multidrug resistance modulators. nih.gov

Table 1: Calculated Physicochemical Properties and Molecular Descriptors for this compound

| Descriptor | Value | Description |

| Molecular Formula | C₈H₉NO₃ | The elemental composition of the molecule. chemscene.com |

| Molecular Weight | 167.16 g/mol | The mass of one mole of the compound. chemscene.com |

| Topological Polar Surface Area (TPSA) | 59.42 Ų | The sum of surfaces of polar atoms in a molecule; relates to drug transport properties. chemscene.com |

| LogP | 0.3605 | The logarithm of the partition coefficient between octanol and water; indicates lipophilicity. chemscene.com |

| Hydrogen Bond Acceptors | 4 | The number of atoms that can accept a hydrogen bond. chemscene.com |

| Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen bond. chemscene.com |

| Rotatable Bonds | 2 | The number of bonds that can rotate freely. chemscene.com |

Model Development and Validation

The development of a QSAR/QSPR model for this compound would involve the following steps:

Data Set Selection: A dataset of compounds with known activities or properties, including this compound and its structural analogs, would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for all compounds in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to create a mathematical equation linking the descriptors to the activity or property of interest. nih.gov

Model Validation: The predictive power of the model would be assessed using statistical techniques like cross-validation and by using an external test set of compounds. nih.gov

For example, a hypothetical QSAR model for a particular biological activity might take the form of the following equation:

Activity = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + ...

Where c₀, c₁, c₂ are constants determined by the regression analysis, and Descriptor A, Descriptor B are specific molecular descriptors.

The insights gained from such models can guide the synthesis of new derivatives of this compound with potentially enhanced biological activities or desired physicochemical properties.

Applications of Methyl 5 Hydroxymethyl Picolinate in Advanced Chemical Synthesis and Biomedical Research

Versatile Building Block in Organic Synthesis

The strategic placement of reactive sites on the methyl 5-(hydroxymethyl)picolinate molecule allows for its participation in a variety of chemical transformations, rendering it a key component in the synthesis of numerous organic compounds. bldpharm.comsynquestlabs.com Its utility spans from the production of specialized chemicals to its role as a precursor in the synthesis of larger, more complex molecular architectures. chemicalbook.comscbt.comresearchgate.net

Precursor in Pharmaceutical and Agrochemical Synthesis

In the pharmaceutical industry, this compound serves as a crucial starting material for the synthesis of various drug candidates. synquestlabs.comresearchgate.net Its pyridine (B92270) core is a common motif in many biologically active compounds. For instance, it is an important intermediate in the synthesis of drugs like the anti-ulcer agent Cimetidine. google.com The hydroxymethyl and ester functional groups provide convenient handles for further molecular elaboration, enabling the construction of intricate structures with desired pharmacological properties.

The agrochemical sector also utilizes this compound as a precursor for developing new pesticides and herbicides. The pyridine moiety is a well-established toxophore in many agrochemicals, and the ability to modify the side chains allows for the fine-tuning of activity, selectivity, and environmental persistence.

Intermediate for Fine Chemicals

Beyond pharmaceuticals and agrochemicals, this compound is an intermediate in the production of a range of fine chemicals. synquestlabs.comresearchgate.net These include specialty chemicals used in the manufacturing of flavors, fragrances, and dyes. The ability to chemically modify the hydroxymethyl and ester groups allows for the synthesis of a diverse palette of compounds with specific sensory or chromatic properties.

Medicinal Chemistry and Drug Discovery Initiatives

The inherent structural features of this compound make it a compound of significant interest in the field of medicinal chemistry and drug discovery. Researchers are actively exploring its potential in developing novel therapeutic agents for a variety of diseases.

Targeted Therapeutic Agents (e.g., Cardiovascular Disease Modulators)

Recent research has highlighted the potential of derivatives of this compound in the development of targeted therapeutic agents. One notable example is the synthesis of methyl 5-((cinnamoyloxy)methyl)picolinate, a novel compound created by combining nicotinic and cinnamic acid scaffolds. nih.gov This compound is being investigated for its potential to target multiple enzymes implicated in cardiovascular disease, including MAPK, PCSK9, MPO, SIRT1, and TNF-α. nih.gov The study focuses on the synergistic effects that may arise from the fusion of these two phytochemical scaffolds. nih.gov

| Target Enzyme | Disease Association |

| MAPK | Cardiovascular Disease |

| PCSK9 | Cardiovascular Disease |

| MPO | Cardiovascular Disease |

| SIRT1 | Cardiovascular Disease |

| TNF-α | Cardiovascular Disease |

Development of Antimicrobial Agents and Enzyme Inhibitors (e.g., Metallo-β-Lactamase Inhibitors)

The rise of antimicrobial resistance is a pressing global health issue. The development of new antimicrobial agents is, therefore, a critical area of research. The pyridine scaffold present in this compound is a key structural element in some antimicrobial compounds.

Furthermore, derivatives of this compound are being explored as inhibitors of enzymes that confer antibiotic resistance, such as metallo-β-lactamases (MBLs). nih.gov These enzymes are a major cause of bacterial resistance to β-lactam antibiotics, including last-resort carbapenems. nih.gov The development of effective MBL inhibitors could restore the efficacy of existing antibiotics. Research in this area includes the synthesis of phosphonamidate monoesters as potential MBL inhibitors. nih.gov

Natural Product Synthesis and Bioactivity Profiling

This compound also serves as a valuable building block in the total synthesis of complex natural products. Many natural products with interesting biological activities contain a pyridine or a related heterocyclic core. The functional groups of this compound provide a convenient entry point for constructing these intricate molecular architectures. Following synthesis, these natural product analogues can be subjected to bioactivity profiling to evaluate their therapeutic potential.

Chelation Chemistry and Ligand Design for Metal Complexes

Picolinic acid and its derivatives are well-established as effective chelating agents for a wide array of metal ions. nih.gov The nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group work in concert to form a stable five-membered chelate ring with a metal center. researchgate.net The specific compound, this compound, retains this fundamental chelating motif. The ester functionality, while generally less coordinating than a deprotonated carboxylic acid, can still participate in metal binding, or it can be hydrolyzed to the corresponding carboxylate to enhance its chelating ability.

Furthermore, the hydroxymethyl group serves as a synthetic handle for post-complexation modification. This allows for the covalent attachment of other molecules, such as fluorescent dyes, targeting vectors for biological applications, or cross-linking agents for polymerization. This versatility is a key driver in the design of multifunctional metal complexes. For instance, in the context of biomedical imaging, a complex of a radioactive metal ion with a derivative of this compound could be tethered to a tumor-targeting peptide via the hydroxymethyl group.

The coordination geometry of metal complexes with picolinate-based ligands can be tuned by the ligand design. nih.gov While simple picolinates often form octahedral complexes with many metal ions, the introduction of sterically demanding substituents can enforce different coordination geometries. nih.gov The hydroxymethyl group, although not exceptionally bulky, can influence the ligand's conformational preferences and, consequently, the stereochemistry of the resulting metal complex.

Table 1: Coordination Properties of Picolinate-Based Ligands

| Ligand Type | Typical Coordination Mode | Potential Influence of 5-(hydroxymethyl) Substituent |

| Picolinic Acid | Bidentate (N, O) | Hydrogen bonding, post-synthetic modification handle |

| Methyl Picolinate (B1231196) | Bidentate (N, O) | Potential for hydrolysis to enhance binding |

| Functionalized Picolinates | Varies based on substituent | Can alter steric and electronic properties, enabling further reactions |

Applications in Materials Science and Functional Polymers

The functional versatility of this compound extends into the domain of materials science, particularly in the construction of metal-organic frameworks (MOFs) and functional polymers. rsc.org MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity, stability, and catalytic activity, are highly dependent on the nature of the organic linkers. nih.gov

The incorporation of this compound or its derivatives as ligands in MOF synthesis offers several advantages. The picolinate moiety provides a reliable and well-understood coordination site for binding to the metal nodes of the framework. researchgate.net The hydroxymethyl group, on the other hand, can be used to introduce specific functionalities into the pores of the MOF. For example, it can be post-synthetically modified to introduce catalytic sites, recognition elements for specific molecules, or to tune the hydrophilicity of the pores. nih.gov

Moreover, the hydroxymethyl group can serve as a point of attachment for polymer chains, leading to the formation of MOF-polymer hybrid materials. These materials can combine the high surface area and crystallinity of MOFs with the processability and mechanical properties of polymers.

In the field of functional polymers, this compound can be utilized as a monomer or a precursor to a monomer. The hydroxymethyl group can be readily converted into other functional groups, such as acrylates or methacrylates, which can then undergo polymerization. The resulting polymers would feature picolinate units pendant to the polymer backbone. These picolinate groups can then be used to chelate metal ions, leading to the formation of metallopolymers with interesting optical, electronic, or catalytic properties.

Table 2: Potential Applications in Materials Science

| Material Type | Role of this compound | Potential Properties and Applications |

| Metal-Organic Frameworks (MOFs) | Functionalized organic linker | Tunable porosity, catalysis, gas storage, chemical sensing |

| Functional Polymers | Monomer precursor | Metallopolymers for catalysis, responsive materials, and coatings |

| Hybrid Materials | Component for MOF-polymer composites | Enhanced mechanical properties, processability, and functionality |

Conclusion and Future Research Perspectives

Synthesis and Reactivity Paradigms of Methyl 5-(Hydroxymethyl)picolinate

The synthesis of this compound and its derivatives often involves multi-step processes starting from commercially available nicotinic acid or picolinic acid precursors. While a direct, high-yield synthesis for this compound is not extensively detailed in publicly available literature, its derivatization is a key area of investigation.

A notable example is the synthesis of methyl 5-((cinnamoyloxy)methyl)picolinate. This process begins with a nicotinic acid derivative, which is first converted to a hydroxymethyl-containing intermediate. nih.gov This intermediate then undergoes an esterification reaction. Specifically, the synthesis involves the reaction of the hydroxymethyl group with cinnamic acid in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethyl carbodiimide (B86325) hydrochloride (EDC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction highlights the primary reactivity of the hydroxymethyl group on the picolinate (B1231196) scaffold, which readily participates in ester formation.

The reactivity of this compound is governed by its three key functional groups: the pyridine (B92270) ring, the hydroxymethyl group, and the methyl ester.

Hydroxymethyl Group: This primary alcohol is a key site for derivatization, primarily through esterification as demonstrated by the synthesis of its cinnamoyloxy derivative. nih.gov It can also undergo oxidation to form the corresponding aldehyde or carboxylic acid, or participate in etherification reactions.

Methyl Ester: The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols or be converted to an amide through reaction with amines.

Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity to the molecule and can be protonated or alkylated. The ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

Impact on Medicinal Chemistry and Drug Development

The structural framework of this compound serves as a valuable starting point for the design of new therapeutic agents. The ability to modify its functional groups allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

A significant recent development is the investigation of methyl 5-((cinnamoyloxy)methyl)picolinate as a potential agent for cardiovascular diseases (CVD). nih.gov This derivative was synthesized by combining a nicotinic acid scaffold, known for its lipid-lowering effects but also associated with adverse effects like facial flushing, with cinnamic acid, a phytochemical. nih.govnih.gov The resulting hybrid molecule was designed to target multiple enzymes implicated in CVD, including MAPK, PCSK9, MPO, SIRT1, and TNF-α. nih.govresearchgate.net

Computational studies, including molecular docking, have been employed to predict the binding interactions of this derivative with its biological targets. nih.govresearchgate.net Furthermore, adherence to drug-likeness criteria, such as Lipinski's rule of five, has been evaluated to assess its potential as an orally bioavailable drug candidate. researchgate.net These findings underscore the potential of using the this compound core to create novel conjugates with enhanced therapeutic profiles and reduced side effects. nih.gov

Future Directions in Synthetic Methodology and Derivatization

Future research in the synthesis of this compound is likely to focus on developing more efficient and sustainable synthetic routes. This could involve the use of novel catalysts or flow chemistry techniques to improve yield and reduce waste.

In terms of derivatization, the existing functional groups offer numerous possibilities for creating extensive libraries of related compounds.

| Functional Group | Potential Derivatization Reaction | Potential New Functional Group |

| Hydroxymethyl | Oxidation | Aldehyde, Carboxylic Acid |

| Hydroxymethyl | Etherification | Ether |

| Methyl Ester | Hydrolysis | Carboxylic Acid |

| Methyl Ester | Amination | Amide |

| Pyridine Ring | N-Oxidation | Pyridine-N-oxide |

This table is generated based on general chemical principles and does not represent experimentally verified reactions for this specific compound.

Future work will likely explore these and other transformations to generate derivatives with a wide range of physicochemical properties. The synthesis of conjugates with other bioactive molecules, following the example of the cinnamic acid derivative, represents a particularly promising avenue for developing multi-target drugs. nih.gov

Emerging Role in Interdisciplinary Chemical and Biomedical Research

The study of this compound and its derivatives sits (B43327) at the intersection of organic synthesis, computational chemistry, and pharmacology. The development of the cinnamoyloxy derivative exemplifies this interdisciplinary approach, where synthetic chemistry provides the molecule, and computational and biological methods are used to characterize its potential therapeutic applications. nih.govnih.govresearchgate.net

The use of techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis to study the solid-state structure and intermolecular interactions of these compounds provides crucial insights into their physicochemical properties. nih.gov This information can, in turn, inform the design of future derivatives with improved solubility, stability, and bioavailability.

The emerging role of this compound and its derivatives in targeting complex diseases like CVD highlights a shift towards multi-target drug discovery. nih.gov This strategy, which aims to modulate multiple biological targets simultaneously, is believed to be more effective for treating multifactorial diseases.

Challenges and Opportunities in this compound Research

A primary challenge in the study of this compound is the limited amount of published research focused specifically on this isomer. Much of the available data pertains to related picolinate derivatives, which necessitates careful interpretation and highlights the need for more focused studies on this particular compound.

The development of scalable and cost-effective synthetic routes remains a significant hurdle. Overcoming this challenge is crucial for making this compound and its derivatives more accessible for extensive biological evaluation.

Despite these challenges, there are considerable opportunities. The versatile chemical nature of this compound makes it an attractive scaffold for combinatorial chemistry and the generation of diverse molecular libraries. The initial success of its cinnamoyloxy derivative in preclinical computational studies opens the door for the development of other conjugates with different bioactive molecules, potentially targeting a wide range of diseases beyond CVD. nih.gov Further exploration of its biological activities could uncover novel therapeutic applications, solidifying its importance in the field of medicinal chemistry.

Q & A

Q. How can methyl 5-(hydroxymethyl)picolinate be synthesized with high purity, and what characterization techniques validate its structure?

- Methodological Answer : Synthesis typically involves esterification of 5-(hydroxymethyl)picolinic acid using methanol under acidic catalysis. Purification via recrystallization or column chromatography is critical. Characterization includes:

- IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and hydroxymethyl (O-H stretch ~3400 cm⁻¹) groups .

- NMR : H NMR in DMSO-d6 should show ester methyl protons (~3.8 ppm) and hydroxymethyl protons (~4.5 ppm). C NMR confirms carbonyl carbons (~165 ppm) .

- HPLC : Purity ≥98% is standard; use a C18 column with UV detection at 254 nm .

Q. What are the critical solubility parameters for this compound in common organic solvents?

- Methodological Answer : Solubility screening should use polarized solvents (e.g., DMSO, methanol) due to the compound’s ester and hydroxymethyl groups. Quantify via gravimetric analysis: dissolve excess compound, filter, and evaporate the solvent to measure residual mass. Compare with analogs like methyl picolinate derivatives for trends .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document reaction parameters (temperature, stoichiometry, catalyst concentration) meticulously. Use controlled drying methods (e.g., vacuum desiccation) to avoid hydrate formation. Validate reproducibility through triplicate experiments and cross-lab verification .

Advanced Research Questions

Q. How does the hydroxymethyl group in this compound influence its reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Conduct kinetic studies comparing reaction rates with non-hydroxylated analogs (e.g., methyl picolinate). Use DFT calculations to model electronic effects. Monitor intermediates via LC-MS or in-situ IR. The hydroxymethyl group may stabilize transition states through hydrogen bonding, altering activation energy .

Q. What experimental strategies resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer : Apply the FINER framework to evaluate study feasibility and novelty:

- Feasibility : Replicate protocols with strict control of moisture and oxygen.

- Novelty : Compare catalysts (e.g., H₂SO₄ vs. TsOH) and solvent systems.

- Ethical : Disclose all side reactions (e.g., ester hydrolysis) in publications.

Systematic reviews using PICOT (Population: reaction conditions; Intervention: catalyst variation; Outcome: yield optimization) can identify bias in prior studies .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer : Use PICOT framework :

- Population : Derivatives with varied substituents (e.g., halogens, alkyl groups).

- Intervention : Biological assays (e.g., enzyme inhibition).

- Comparison : Parent compound vs. derivatives.

- Outcome : IC₅₀ values or binding affinity.

Employ QSAR modeling to correlate electronic/steric parameters with activity .

Q. What statistical approaches optimize reaction conditions for this compound synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) :

Q. How can byproducts in this compound synthesis be systematically identified and quantified?

- Methodological Answer : Use LC-HRMS for untargeted metabolomics-style profiling. Pair with NMR-guided isolation to characterize unknown impurities. Quantify via calibration curves using authentic standards. Document all byproducts in supplementary materials per journal guidelines .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement Process Analytical Technology (PAT) :

Q. How can researchers conduct a systematic review of this compound’s applications in medicinal chemistry?

- Methodological Answer :

Follow PRISMA guidelines : - Search Strategy : Use MEDLINE/PubMed with MeSH terms (e.g., "picolinates/pharmacology") and Boolean operators.

- Inclusion Criteria : Focus on in vitro/in vivo studies (1997–2025) to avoid outdated methods .

- Data Extraction : Tabulate IC₅₀, assay type, and model organisms.

Tools like EndNote or Zotero manage references; Covidence assists in screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.